molecular formula C22H28N2O4S B2675044 4-(3-((benzyloxy)methyl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide CAS No. 1251634-39-5

4-(3-((benzyloxy)methyl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide

Cat. No.: B2675044
CAS No.: 1251634-39-5
M. Wt: 416.54
InChI Key: CUWCSPKGXNMPRI-UHFFFAOYSA-N
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Description

4-(3-((benzyloxy)methyl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide is a complex organic compound that features a piperidine ring, a benzyloxy group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-((benzyloxy)methyl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with a suitable nucleophile. The final step involves the sulfonylation of the piperidine derivative with a sulfonyl chloride in the presence of a base to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(3-((benzyloxy)methyl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.

    Reduction: The carbonyl group in the piperidine ring can be reduced to form an alcohol.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

4-(3-((benzyloxy)methyl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological systems due to its unique structure.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(3-((benzyloxy)methyl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(3-((benzyloxy)methyl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide: can be compared to other piperidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N,N-dimethyl-4-[3-(phenylmethoxymethyl)piperidine-1-carbonyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-23(2)29(26,27)21-12-10-20(11-13-21)22(25)24-14-6-9-19(15-24)17-28-16-18-7-4-3-5-8-18/h3-5,7-8,10-13,19H,6,9,14-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUWCSPKGXNMPRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCCC(C2)COCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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